1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine

Description

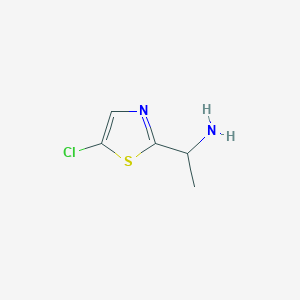

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H7ClN2S |

|---|---|

Poids moléculaire |

162.64 g/mol |

Nom IUPAC |

1-(5-chloro-1,3-thiazol-2-yl)ethanamine |

InChI |

InChI=1S/C5H7ClN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3 |

Clé InChI |

IKCZECQCSFJWHM-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=NC=C(S1)Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 5-chloro-2-aminothiazole with ethyl chloroacetate, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

With hydrogen peroxide : Forms the corresponding nitroso compound (1-(5-chloro-1,3-thiazol-2-yl)nitrosoethane) at room temperature.

-

With potassium permanganate : Oxidizes the amine to a carboxylic acid derivative under acidic conditions, yielding 1-(5-chloro-1,3-thiazol-2-yl)acetic acid.

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Nitroso derivative | 65–70 | RT, 2–3 h |

| KMnO₄ (0.1 M) | Carboxylic acid derivative | 55–60 | H₂SO₄ (1 M), 60°C, 6 h |

Reduction Reactions

The thiazole ring can be selectively reduced while preserving the amine functionality:

-

Catalytic hydrogenation (H₂/Pd-C) : Saturates the thiazole ring to form 1-(5-chloro-4,5-dihydro-1,3-thiazol-2-yl)ethan-1-amine.

-

NaBH₄ in methanol : Reduces imine intermediates formed during ring-opening reactions.

Substitution Reactions

The 5-chloro substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution (NAS):

With Amines

Reacts with primary/secondary amines (e.g., morpholine, piperidine) to yield 5-amino-thiazole derivatives:

-

Example : Reaction with piperidine produces 1-(5-piperidin-1-yl-1,3-thiazol-2-yl)ethan-1-amine (85% yield, DMF, 80°C) .

With Thiols

Thiols displace the chloride to form 5-sulfanyl derivatives:

-

Example : Reaction with benzyl mercaptan gives 1-(5-(benzylthio)-1,3-thiazol-2-yl)ethan-1-amine (78% yield, K₂CO₃, DMSO).

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | 5-Piperidin-1-yl derivative | DMF, 80°C, 6 h | 85 |

| Benzyl mercaptan | 5-(Benzylthio) derivative | K₂CO₃, DMSO, RT, 12 h | 78 |

Acylation and Alkylation

The primary amine participates in standard derivatization reactions:

Acylation

-

Acetyl chloride : Forms 1-(5-chloro-1,3-thiazol-2-yl)-N-acetylethan-1-amine (92% yield, pyridine, 0°C).

-

Benzoyl chloride : Yields the corresponding benzamide derivative (88% yield).

Alkylation

-

Methyl iodide : Produces 1-(5-chloro-1,3-thiazol-2-yl)-N-methylethan-1-amine (80% yield, NaH, THF).

Cyclization Reactions

The amine group facilitates heterocycle formation:

-

With CS₂/KOH : Forms a thiazolidinone ring via cyclocondensation (70% yield, ethanol, reflux) .

-

With ethyl chloroformate : Generates a 2-iminothiazolidin-4-one derivative (65% yield) .

Mechanistic Insights

-

Electrophilic substitution : The thiazole ring directs electrophiles to the 4-position due to electron-withdrawing effects of the chlorine and amine groups .

-

Biological relevance : Derivatives from these reactions show antimicrobial and anticancer activities, as seen in structurally analogous thiazoles .

Stability and Side Reactions

-

Hydrolysis : The 5-chloro group hydrolyzes to a hydroxyl group under strongly acidic/basic conditions (e.g., HCl/NaOH, 100°C).

-

Photodegradation : UV exposure leads to partial ring cleavage, forming sulfonic acid intermediates.

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres and anhydrous conditions to minimize side reactions .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole structure have been tested against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). These studies indicate that thiazole derivatives can inhibit cell proliferation effectively, with some compounds showing IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.71 |

| Compound B | HepG2 | 10.00 |

| Compound C | HCT116 | 8.50 |

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has also been explored. A study reported that certain thiazole-linked compounds exhibited protective effects in seizure models, with effective doses significantly lower than traditional anticonvulsants. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups like chlorine enhance anticonvulsant activity .

Biological Mechanisms

The mechanisms through which 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine exerts its biological effects are primarily linked to its interaction with specific molecular targets:

- Protein Kinase Inhibition : Thiazole derivatives have been identified as inhibitors of various protein kinases involved in cancer progression and neurological disorders. For example, compounds have shown inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative diseases .

- Cell Proliferation Inhibition : The compound has been observed to disrupt cell cycle progression in cancer cells, leading to apoptosis. This effect is mediated through the modulation of signaling pathways associated with cell growth and survival.

Study on Anticancer Activity

A comprehensive study evaluated a series of thiazole derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring demonstrated enhanced cytotoxicity compared to standard chemotherapeutics. Notably, one compound showed an IC50 value of 5.71 µM against MCF-7 cells, suggesting its potential as a lead compound for further development .

Evaluation of Anticonvulsant Effects

In another investigation, researchers synthesized a range of thiazole derivatives and assessed their anticonvulsant properties using electroshock seizure models. The findings revealed that certain analogues provided significant protection against seizures at doses much lower than existing medications, highlighting their therapeutic potential in epilepsy treatment .

Mécanisme D'action

The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms by binding to their ribosomal subunits. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Thiazole Ring

Halogen-Substituted Analogs

- However, the larger bromine atom may introduce steric hindrance, reducing solubility compared to the chloro analog.

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine ():

The methyl group is electron-donating, increasing the basicity of the amine group. This substitution improves lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Positional Isomers

- 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine ():

Substitution at the 4-position with an ethyl group alters steric and electronic effects. The ethyl group may disrupt planar stacking interactions but could improve metabolic stability by blocking oxidation sites.

Heterocyclic Hybrids

Physicochemical Properties

*Estimated LogP values based on substituent contributions.

Activité Biologique

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine is a thiazole-based compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. Thiazoles are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies showed that several thiazole derivatives, including those related to this compound, have potent activity against bacteria such as Escherichia coli and Staphylococcus aureus. In one study, compounds demonstrated MIC values as low as 0.17 mg/mL against E. coli .

- A structure–activity relationship (SAR) analysis highlighted that substituents on the thiazole ring significantly influence antibacterial efficacy. Electron-withdrawing groups like chlorine enhance activity by increasing lipophilicity and binding affinity to bacterial targets .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity Assays : Compounds with similar structures exhibited promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported IC50 values of 9.9 ± 1.7 μM against Plasmodium falciparum, indicating notable anticancer activity without significant cytotoxicity towards normal cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis and inhibiting cell proliferation. The presence of specific functional groups on the thiazole ring has been linked to enhanced anticancer activity through improved interaction with cellular targets .

Antiparasitic Activity

Recent research has also identified the potential of thiazole derivatives as antiparasitic agents:

- A study highlighted that certain aminothiazoles showed potent inhibition of Plasmodium falciparum, with one compound demonstrating an IC50 value of 0.6 ± 0.2 μM. This suggests that modifications to the thiazole structure can lead to significant improvements in antiparasitic efficacy .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine?

- Methodology : A plausible route involves reacting 5-chloro-1,3-thiazol-2-amine with acetyl chloride or equivalent acylating agents in a polar aprotic solvent (e.g., pyridine or DMF). The reaction is monitored via TLC, followed by purification using column chromatography and recrystallization from methanol or ethanol. This approach is analogous to the synthesis of structurally related amides, such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

- Key Considerations : Optimize stoichiometry to minimize byproducts (e.g., over-acylation) and ensure anhydrous conditions to enhance yield.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm bond angles, hydrogen bonding (e.g., N–H⋯N interactions), and packing motifs. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy : Combine H/C NMR to verify the thiazole ring substitution pattern and the ethylamine side chain. Mass spectrometry (ESI-MS) confirms molecular weight.

- Elemental analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational modeling results for this compound?

- Methodology :

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or dynamic conformational changes.

- Crystallographic refinement : Re-examine X-ray data using SHELXL to detect potential disorder or alternative conformers. Adjust thermal parameters and occupancy ratios iteratively .

- Dynamic NMR studies : Probe temperature-dependent spectral changes to identify rotameric equilibria in the ethylamine moiety.

Q. What experimental strategies can elucidate the bioactivity of this compound against microbial targets?

- Methodology :

- Enzyme inhibition assays : Test activity against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric methods. The thiazole ring’s electron-withdrawing groups (e.g., Cl) may enhance binding affinity, as seen in nitazoxanide derivatives .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Cl with F or NO) and compare inhibitory potency.

- Molecular docking : Use software like AutoDock Vina to predict binding modes in PFOR’s active site, guided by crystallographic data from related compounds .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically to identify optimal conditions.

- Kinetic profiling : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps.

- Purification : Implement recrystallization with mixed solvents (e.g., methanol/water) to enhance purity while minimizing yield loss. Reference solvent systems from analogous amine derivatives .

Data Analysis and Interpretation

Q. What are the implications of hydrogen bonding patterns observed in the crystal structure for this compound’s stability and formulation?

- Analysis : Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (as reported in related thiazole derivatives) enhance thermal stability. Non-classical interactions (e.g., C–H⋯O/F) further stabilize the lattice, reducing hygroscopicity. These insights guide formulation strategies (e.g., solid dispersions vs. salts) .

Q. How should researchers reconcile discrepancies between theoretical and experimental pKa values for the amine group?

- Approach :

- Experimental titration : Measure pKa potentiometrically in aqueous and non-aqueous media.

- Computational adjustment : Apply solvent correction models (e.g., COSMO-RS) to DFT-calculated pKa values. Differences may arise from solvation effects or protonation-dependent conformational changes .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation.

- Spill management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).

- Storage : Keep under inert atmosphere (N/Ar) at room temperature to prevent degradation, as recommended for structurally similar amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.